

(R)-Leucic Acid: A Comprehensive Technical Guide on the Leucine Metabolite

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Abstract

(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a stereoisomer of leucic acid, a metabolite of the essential branched-chain amino acid, leucine. While its L-isomer, (S)-Leucic acid, is a more direct product of L-leucine metabolism, (R)-Leucic acid is emerging as a molecule of interest due to its potential physiological activities, particularly in the realms of muscle metabolism and gut health. This technical guide provides an in-depth overview of (R)-Leucic acid, consolidating current knowledge on its biochemical synthesis, physiological roles, and the analytical and experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological context and research applications.

Introduction

Leucine is a well-established activator of muscle protein synthesis and a critical nutrient for maintaining muscle mass.[1] Its metabolism gives rise to several bioactive molecules, including α -ketoisocaproate (KIC), β -hydroxy- β -methylbutyrate (HMB), and α -hydroxyisocaproic acid (HICA), also known as leucic acid.[1][2] HICA exists as two stereoisomers: (S)-Leucic acid and **(R)-Leucic acid**. While the metabolism of L-leucine primarily yields (S)-Leucic acid, the (R)-isomer is also detected in biological systems and is produced by certain microorganisms, such as Lactobacillus species.[3] This guide focuses specifically on the (R)-enantiomer, exploring its formation, biological effects, and the methodologies for its investigation.



Biochemical Synthesis and Metabolism

The formation of **(R)-Leucic acid** is intrinsically linked to the metabolism of D-leucine, a stereoisomer of the common L-leucine. The metabolic pathway involves a two-step enzymatic process.

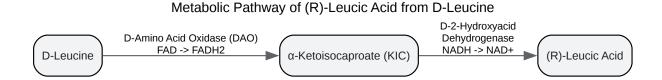
Step 1: Oxidative Deamination of D-Leucine

The initial step is the conversion of D-leucine to its corresponding α -keto acid, α -ketoisocaproate (KIC). This reaction is catalyzed by the FAD-dependent enzyme, D-amino acid oxidase (DAO).[4][5] DAO is present in various mammalian tissues, including the kidney and liver, and plays a role in the metabolism of D-amino acids.[6]

Step 2: Stereospecific Reduction of α-Ketoisocaproate

The subsequent step involves the reduction of the ketone group of KIC to a hydroxyl group, yielding **(R)-Leucic acid**. This is a stereospecific reaction catalyzed by a D-2-hydroxyacid dehydrogenase. While a specific mammalian enzyme for this reaction has not been definitively characterized, studies on bacteria such as Lactococcus lactis have identified a D-2-hydroxyacid dehydrogenase (erroneously annotated as PanE) that efficiently catalyzes the NADH-dependent reduction of KIC to D-2-hydroxyisocaproic acid **((R)-Leucic acid)**.[7][8] This bacterial enzyme exhibits high catalytic efficiency for KIC.[7][8]

The following diagram illustrates the proposed metabolic pathway for the formation of **(R)- Leucic acid** from D-leucine.



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Metabolic pathway from D-Leucine to **(R)-Leucic acid**.

Physiological Roles and Biological Activities



Research into the specific effects of **(R)-Leucic acid** is ongoing, with many studies having used the racemic mixture, $DL-\alpha$ -hydroxyisocaproic acid (HICA).

Muscle Metabolism

Studies using HICA have shown it to possess anti-catabolic properties and the potential to enhance muscle recovery. Chronic supplementation with HICA has been demonstrated to improve muscle recovery after immobilization-induced atrophy in rats, an effect associated with a sustained increase in protein synthesis.[7]

Intestinal Health and Lipid Metabolism

(R)-Leucic acid, as a metabolite of Lactobacillus, has been shown to promote the absorption of fatty acids in the intestine by upregulating the expression of CD36.[3] In vitro studies using IPEC-J2 cells have demonstrated that **(R)-Leucic acid** can increase the content of triglycerides in a dose-dependent manner.[3]

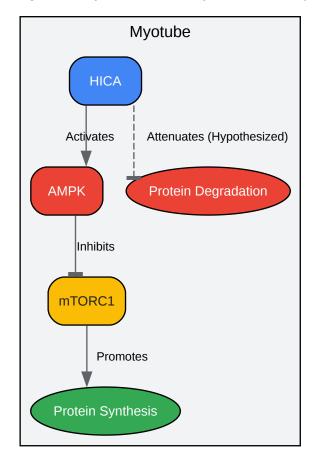
Signaling Pathway Modulation

The molecular mechanisms underlying the effects of leucic acid are being actively investigated. Studies with HICA in C2C12 myotubes have shown that it can modulate key signaling pathways involved in cellular energy status and protein synthesis.

- AMPK Pathway: HICA has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
- mTOR Pathway: While leucine is a potent activator of the mTORC1 pathway, a key regulator
 of protein synthesis, studies with HICA have shown that it does not significantly affect the
 phosphorylation of p70S6K or 4E-BP1, downstream targets of mTORC1.[9] This suggests
 that the effects of HICA on muscle protein synthesis may be mediated through mTORindependent mechanisms or that it may primarily act by attenuating protein degradation.

The following diagram depicts the known and hypothesized signaling pathways modulated by leucic acid.





Signaling Pathways Modulated by Leucic Acid (HICA)

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Modulation of cellular signaling by HICA.

Quantitative Data

The quantification of **(R)-Leucic acid** is challenging due to its chiral nature and the presence of its more abundant L-isomer. Most available data is for the racemic mixture, HICA.



Parameter	Matrix	Species	Value	Reference
Pharmacokinetic s of D-Leucine Metabolism				
Fraction of D- Leucine to KIC	Plasma	Rat	70.1%	[9]
Fraction of KIC to L-Leucine	Plasma	Rat	40.2%	[9]
Overall Fraction of D-Leucine to L-Leucine	Plasma	Rat	28.2%	[9]
Enzyme Kinetics of D-2- Hydroxyacid Dehydrogenase (from L. lactis)				
Vmax/Km for 2- ketoisocaproate	-	-	6,640 U/mg/mM	[7][8]
In Vitro Effects of (R)-Leucic Acid				
Triglyceride Increase	IPEC-J2 cells	-	Significant at 0.125-2 mM	[3]
In Vivo Effects of (R)-Leucic Acid				
Growth- promoting efficacy (vs. L- isomer)	-	Rat	41%	[3]

Experimental Protocols



Analytical Methodology: Chiral LC-MS/MS for (R)- and (S)-Leucic Acid Quantification

The stereospecific quantification of (R)- and (S)-Leucic acid in biological matrices requires chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To separate and quantify the enantiomers of leucic acid in plasma.

Materials:

- Chiral stationary phase HPLC column (e.g., Crown ether-based or polysaccharide-based)
- Mass spectrometer with electrospray ionization (ESI) source
- (R)- and (S)-Leucic acid analytical standards
- Stable isotope-labeled internal standard (e.g., D7-(R,S)-Leucic acid)
- Plasma samples
- Acetonitrile, methanol, formic acid (LC-MS grade)
- Protein precipitation reagent (e.g., acetonitrile with 1% formic acid)

Protocol:

- Sample Preparation (Protein Precipitation):
 - \circ To 100 μ L of plasma, add 200 μ L of ice-cold acetonitrile containing the internal standard.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - \circ Reconstitute the residue in 100 μL of the initial mobile phase.

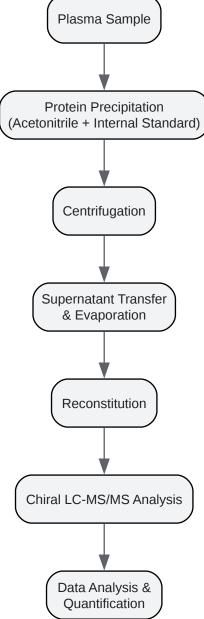


- LC-MS/MS Analysis:
 - Column: Chiral stationary phase column (e.g., Crownpak CR-I(+)).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Optimize for baseline separation of the enantiomers. A typical starting point is a gradient from 5% to 95% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - MS Detection: ESI in negative ion mode.
 - MRM Transitions: Monitor the precursor to product ion transitions for leucic acid (e.g., m/z
 131 -> 85) and the internal standard.
- · Quantification:
 - Construct calibration curves using the peak area ratios of the analytes to the internal standard.

The following diagram outlines the workflow for this analytical protocol.



Workflow for Chiral LC-MS/MS Analysis of Leucic Acid Enantiomers Plasma Sample



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Analytical workflow for chiral separation of leucic acid.

In Vitro Model: C2C12 Myotube Atrophy Assay

This protocol is used to assess the effects of **(R)-Leucic acid** on muscle cell atrophy in vitro.



Objective: To induce and measure myotube atrophy and assess the protective effects of **(R)**-**Leucic acid**.

Materials:

- C2C12 myoblasts
- Growth medium (DMEM with 10% FBS)
- Differentiation medium (DMEM with 2% horse serum)
- Atrophy-inducing agent (e.g., TNF-α and IFN-γ)
- (R)-Leucic acid
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against myosin heavy chain (MHC)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Fluorescence microscope and imaging software

Protocol:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in growth medium until 80-90% confluency.
 - Induce differentiation by switching to differentiation medium.



 Maintain in differentiation medium for 4-6 days, changing the medium every 48 hours, until myotubes are formed.

Treatment:

- Pre-treat myotubes with various concentrations of (R)-Leucic acid for a specified period (e.g., 24 hours).
- Induce atrophy by adding TNF-α and IFN-γ to the medium, with or without (R)-Leucic acid, for another 24-48 hours.
- Immunofluorescence Staining:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with permeabilization buffer.
 - Block non-specific binding with blocking buffer.
 - Incubate with primary anti-MHC antibody.
 - Incubate with fluorescently labeled secondary antibody and DAPI.
- Image Acquisition and Analysis:
 - Capture images using a fluorescence microscope.
 - Measure the diameter of the myotubes using imaging software.
 - Calculate the average myotube diameter for each treatment group.

The following diagram illustrates the workflow for the C2C12 myotube atrophy assay.

C2C12 myotube atrophy experimental workflow.

Conclusion and Future Directions

(R)-Leucic acid is a metabolite of D-leucine with emerging biological activities, particularly in the context of muscle metabolism and intestinal health. While research has begun to elucidate



its metabolic origins and physiological effects, several areas warrant further investigation. Future studies should focus on the stereospecific quantification of **(R)-Leucic acid** in human biological fluids to establish physiological concentration ranges. The identification and characterization of the mammalian enzyme responsible for the stereospecific reduction of KIC to **(R)-Leucic acid** is crucial for a complete understanding of its endogenous synthesis. Furthermore, well-controlled clinical trials are needed to determine the efficacy and safety of **(R)-Leucic acid** supplementation for improving muscle mass and function, as well as its potential applications in metabolic and gastrointestinal disorders. The development of robust and accessible chiral analytical methods will be paramount to advancing our understanding of this intriguing leucine metabolite.

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